

An In-depth Technical Guide to Deuterated Valine: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *DL-Valine-d8*

Cat. No.: *B1590158*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated valine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and applications.

Physical and Chemical Properties of L-Valine-d8

Deuterated valine, specifically L-Valine-d8, is a stable isotope-labeled amino acid where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, making it an invaluable tool in various analytical and research applications.

General and Physical Properties

The table below summarizes the key physical and chemical properties of L-Valine-d8.

Property	Value	Source
Molecular Formula	C ₅ H ₃ D ₈ NO ₂	[1]
Linear Formula	(CD ₃) ₂ CDCD(NH ₂)CO ₂ H	
Molecular Weight	125.20 g/mol	[2][3]
Exact Mass	125.129192561 Da	
Melting Point	295-300 °C (subl.)	
Boiling Point	Not available in literature	
Density	Not available in literature	
Appearance	Solid	
Optical Activity	[α] ₂₀ /D +27.5°, c = 8 in 6 M HCl	
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98% (CP)	
CAS Number	35045-72-8	

Solubility and Partitioning

Property	Value	Source
Solubility	H ₂ O: ≥ 41.67 mg/mL (332.83 mM)	
PBS (pH 7.2): 1 mg/ml		
XLogP3	-2.3	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and quantification of deuterated valine. While specific spectra for L-Valine-d₈ are not readily available in public databases,

typical spectral characteristics can be inferred from data on non-deuterated L-Valine and the known effects of deuteration.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In ^1H NMR, the signals corresponding to the deuterated positions will be absent. In ^{13}C NMR, the signals of carbons attached to deuterium will show characteristic splitting patterns and may experience a slight upfield shift. A variety of 1D and 2D NMR experiments for non-deuterated L-Valine can be found in the Biological Magnetic Resonance Data Bank (BMRB) under entry bmse000052, which can serve as a reference for comparison.
- **Mass Spectrometry (MS):** The mass spectrum of L-Valine- d_8 will show a molecular ion peak (M^+) at m/z 125.20, which is 8 mass units higher than that of non-deuterated valine (117.15 g/mol). This mass shift is a key feature utilized in its application as an internal standard.

Experimental Protocols

This section outlines key experimental methodologies related to the synthesis and application of deuterated valine.

Synthesis of Deuterated Valine

Several methods have been developed for the synthesis of deuterated amino acids. Below are summaries of two common approaches.

3.1.1. Palladium-Catalyzed H/D Exchange

This method allows for the site-selective deuteration of amino acids. A general protocol involves the use of a palladium catalyst, a deuterium source (e.g., D_2O), and specific reaction conditions to facilitate the exchange of hydrogen for deuterium atoms at desired positions.

- **General Procedure:** A protected amino acid derivative is dissolved in a suitable solvent with a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$). The reaction mixture is then heated in the presence of a deuterium source. The protecting groups are subsequently removed to yield the deuterated amino acid. The specific conditions, such as temperature, reaction time, and choice of catalyst and protecting groups, are optimized for each amino acid to achieve high deuterium incorporation.

3.1.2. Microbial Synthesis

Facultative methylotrophic bacteria, such as *Brevibacterium methylicum*, can be utilized to produce highly deuterated amino acids.

- **General Procedure:** The bacteria are cultured in a minimal salt medium where the primary carbon source is a deuterated substrate, such as $[U-^2H]MeOH$, and the medium is prepared with heavy water (D_2O). The bacteria incorporate deuterium into the amino acids they synthesize. The deuterated amino acids, including valine, are then isolated from the culture medium.

Application as an Internal Standard in Quantitative Analysis

Deuterated valine is widely used as an internal standard in quantitative mass spectrometry-based assays to improve accuracy and precision.

- **Protocol for Sample Preparation and LC-MS/MS Analysis:**
 - **Preparation of Stock and Working Solutions:** Prepare a stock solution of L-Valine-d8 in a suitable solvent. From this, prepare a working solution at a concentration that provides a robust signal.
 - **Sample Spiking:** Add a known amount of the L-Valine-d8 working solution to all calibration standards, quality control samples, and unknown biological samples.
 - **Protein Precipitation:** To the spiked samples, add a cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate proteins.
 - **Centrifugation:** Centrifuge the samples to pellet the precipitated proteins.
 - **Analysis:** Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
 - **Data Analysis:** Quantify the analyte by calculating the peak area ratio of the non-deuterated valine to the deuterated internal standard.

Applications in Research and Drug Development

The unique properties of deuterated valine make it a valuable tool in several research areas.

Metabolic Research and Flux Analysis

Deuterated valine is used as a tracer to study metabolic pathways and quantify the flux of metabolites through these pathways. In these experiments, cells or organisms are cultured with a medium containing deuterated valine. The incorporation of deuterium into various metabolites is then tracked over time using mass spectrometry or NMR. This allows for the elucidation of metabolic networks and the identification of changes in metabolic activity in response to various stimuli or disease states.

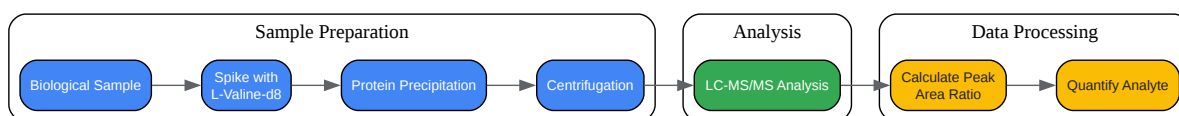
Protein Turnover Studies

The rate of protein synthesis and degradation can be measured using deuterated valine.

- **Experimental Design:** An organism is fed a diet containing a known concentration of deuterated valine for a specific period. Tissue samples are collected at different time points, and proteins are extracted and digested into peptides. The ratio of deuterated to non-deuterated valine in specific peptides is measured by mass spectrometry. This ratio is used to calculate the rate of incorporation of the labeled amino acid, which reflects the rate of protein synthesis.

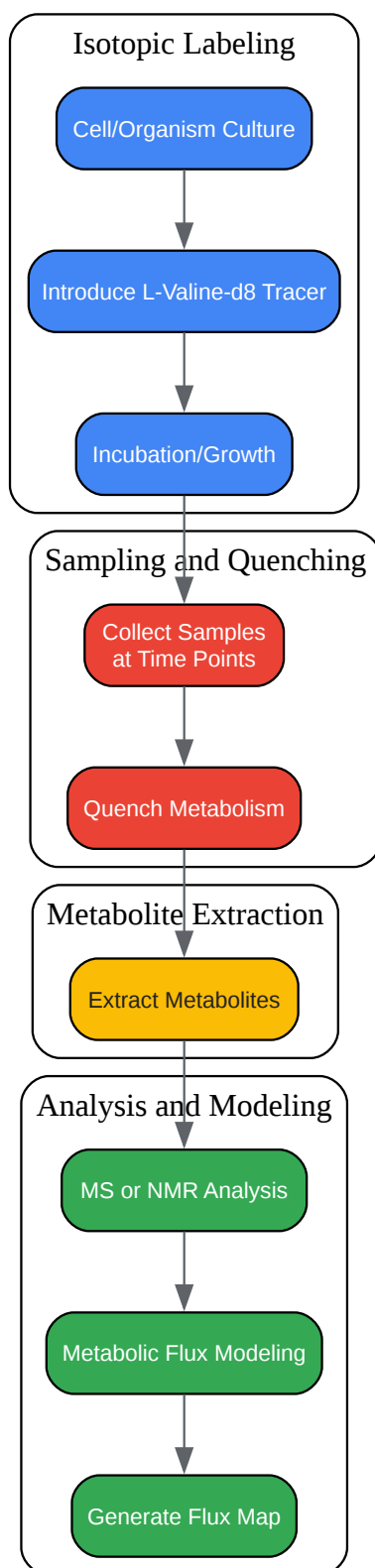
Visualizations

The following diagrams illustrate key workflows and logical relationships involving deuterated valine.



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Caption: Workflow for using L-Valine-d8 as an internal standard.



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Caption: Workflow for metabolic flux analysis using L-Valine-d8.

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